ELANTRINE

Parkinson's disease Tremor Anticholinergic

Researchers face inconsistent tremor control when using standard anticholinergics. ELANTRINE provides a data-validated solution with superior efficacy in parkinsonian tremor models. - Quantitatively superior tremor reduction over trihexyphenidyl in clinical studies [LDE]. - Significant augmentation of L-DOPA effects on rigidity and tremor [LDE]. - Non-exclusive anticholinergic profile for investigating alternative pathways in movement disorders [LDE]. Supplied with rigorous analytical documentation to ensure experimental reproducibility.

Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
CAS No. 1232-85-5
Cat. No. B072402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELANTRINE
CAS1232-85-5
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCN1CC2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31
InChIInChI=1S/C20H24N2/c1-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22(3)20-13-7-6-11-19(18)20/h4-7,9-13H,8,14-15H2,1-3H3
InChIKeyYFFIQHDMUUCCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ELANTRINE: Anticholinergic for Parkinsonism Research


ELANTRINE (CAS 1232-85-5), also known as RMI-80029 or EX 10-029-C, is a synthetic morphanthridine derivative that functions as an anticholinergic agent [1]. It has been investigated clinically for its therapeutic potential in managing parkinsonism, particularly for its ability to reduce tremor and rigidity [2]. Unlike many other agents in its class, its pharmacological action is described as mainly, but not exclusively, related to its anticholinergic effects [3], suggesting a unique profile that may offer differential benefits in research and therapeutic contexts.

1
Anticholinergic mechanism study fit for parkinsonism tremor and rigidity models
2
Non-exclusive pharmacological profile supports pathway differentiation studies
3
Research tool for L-DOPA adjunct model-response evaluation

ELANTRINE: Not Simply Substituted in Parkinsonism Models


Within the anticholinergic class used for parkinsonism, agents like trihexyphenidyl, benztropine, and biperiden share a common mechanism of muscarinic receptor antagonism but differ significantly in their clinical efficacy, side effect profiles, and specific impact on motor symptoms [1]. ELANTRINE distinguishes itself through a potentially non-exclusive anticholinergic mechanism and a quantitatively superior effect on tremor reduction in direct comparative studies [2][3]. Substituting ELANTRINE with another anticholinergic without accounting for these data-driven differences risks compromising the specific therapeutic or experimental outcomes, particularly those related to tremor control and L-DOPA augmentation.

ELANTRINE
Standard anticholinergics (e.g., trihexyphenidyl, benztropine)
Mechanism
Mainly, but not exclusively, anticholinergic; non-exclusive component identified
Primarily muscarinic receptor antagonism; pathway interpretation may shift
Tremor endpoint
Reported higher tremor-response rate in direct comparison
Class-typical tremor-response profile; reported context may not transfer directly
L-DOPA adjunct
Reported specific augmentation of tremor and rigidity scores
General anticholinergic adjunct effect; augmentation profile may not replicate

ELANTRINE: Evidence-Based Comparison with Key Anticholinergics


Superior Tremor Reduction vs. Trihexyphenidyl

In a double-blind, controlled study comparing ELANTRINE with trihexyphenidyl and placebo, 65% of patients receiving ELANTRINE showed lower tremor scores compared to their baseline, while only 53% of patients receiving trihexyphenidyl achieved the same outcome [1]. A subsequent Phase II multiclinic study confirmed a statistically significantly greater reduction in tremor severity with ELANTRINE compared to trihexyphenidyl [2].

Tremor Response
Head-to-head
65% ELANTRINE vs 53% trihexyphenidyl
Reported tremor-endpoint context
Double-blind, controlled study; 12 pp absolute increase in responder rate
Parkinson's disease Tremor Anticholinergic Clinical Trial

L-DOPA Augmentation for Tremor and Rigidity

In a double-blind study of parkinsonian patients already stabilized on clinically optimal doses of L-DOPA, the addition of ELANTRINE resulted in significantly lower mean scores for both tremor and rigidity compared to the addition of placebo [1]. The difference in average total symptom scores was statistically significant (P < 0.05) in favor of the ELANTRINE group, with significant improvement in rigidity beginning after the second week and in tremor after the third week of treatment [1].

L-DOPA Augmentation
Head-to-head
P < 0.05 tremor and rigidity score reduction
Reported adjunctive endpoint context
L-DOPA-stabilized patient model; significant after week 2–3
Parkinson's disease L-DOPA Adjunctive Therapy Rigidity Tremor

Non-Exclusive Anticholinergic Mechanism

Pharmacological studies indicate that the action of ELANTRINE appears to be mainly, but not exclusively, related to its anticholinergic effects [1]. This is in contrast to many classical antiparkinsonian anticholinergics, such as trihexyphenidyl or benztropine, whose therapeutic effects are attributed almost solely to muscarinic receptor blockade [2].

Mechanism Profile
Class-level
Mainly anticholinergic; non-exclusive component
Supports pathway differentiation studies
Data to verify; pharmacological inference from animal and human models
Mechanism of Action Anticholinergic Pharmacology Differentiation

ELANTRINE: High-Value Research and Development Applications


Tremor Suppression in Preclinical Models

ELANTRINE is the preferred anticholinergic for in vivo studies (e.g., rodent models of tremor induced by exotremorine, nicotine, or harmine) where maximizing tremor reduction is the primary experimental outcome. Its demonstrated superior efficacy over trihexyphenidyl in clinical tremor provides a strong rationale for its use as a positive control or therapeutic agent in such models [1].

Non-Dopaminergic Mechanisms in Parkinsonism

The evidence that ELANTRINE's action is not exclusively anticholinergic makes it a valuable research tool for studying non-dopaminergic and non-cholinergic pathways in parkinsonism. It can be used in comparative pharmacology studies to dissect the contributions of pure muscarinic antagonism (e.g., using benztropine or trihexyphenidyl) versus the additional effects conferred by ELANTRINE's unique profile [2].

L-DOPA Adjunctive Therapy Development

ELANTRINE serves as a reference compound for developing new adjunctive therapies aimed at improving tremor and rigidity control in L-DOPA-treated patients. Its proven, statistically significant augmentation of L-DOPA's effects on these specific motor symptoms provides a validated benchmark for screening novel combination candidates [3].

Benchmarking Novel Anticholinergics

For pharmaceutical companies developing next-generation anticholinergics for movement disorders, ELANTRINE represents a valuable comparator due to its well-documented, quantifiable advantage in tremor reduction over a standard-of-care agent (trihexyphenidyl). Using ELANTRINE as a benchmark allows for a more rigorous assessment of a new compound's relative efficacy [4].

Application
Selection Property
Validation Focus
Parkinsonism tremor model studies
Tremor-endpoint response profile
Tremor score endpoint validation
Non-dopaminergic pathway research
Non-exclusive mechanism profile
Cholinergic vs. non-cholinergic pathway review
L-DOPA adjunct research models
Adjunctive motor score profile
Rigidity and tremor endpoint review
Anticholinergic comparator studies
Benchmark tremor-response context
Comparator endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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